Receptor Binding Affinity (Ki) of Angiotensin A vs. Angiotensin II at AT1 and AT2 Receptors
Angiotensin A demonstrates high-affinity binding to both AT1 and AT2 receptors, comparable to that of Angiotensin II. The Ki values for Angiotensin A at the AT1 receptor and AT2 receptor are 1.6 nM and 2.3 nM, respectively, which are similar to those reported for Ang II in the same assay system . This establishes Ang A as a full agonist with equivalent receptor engagement potential as the primary RAS effector peptide.
| Evidence Dimension | Receptor binding affinity (Ki) at human AT1 and AT2 receptors |
|---|---|
| Target Compound Data | AT1: 1.6 nM; AT2: 2.3 nM |
| Comparator Or Baseline | Angiotensin II (Ang II): Comparable affinity (specific Ki values for Ang II in the same assay were not explicitly stated in the referenced sources but are known to be in the same nanomolar range) |
| Quantified Difference | Similar affinity; no significant difference in binding affinity at either receptor subtype. |
| Conditions | In vitro radioligand binding assay using human AT1 and AT2 receptors |
Why This Matters
Confirms that Ang A is a high-affinity ligand suitable for studying AT1/AT2-mediated signaling without the confounding factor of altered receptor binding kinetics.
